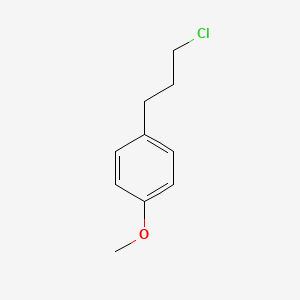

1-(3-Chloropropyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDKPXVTMLYNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397686 | |

| Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59623-12-0 | |

| Record name | 1-(3-Chloropropyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chloropropyl)-4-methoxybenzene for Researchers and Drug Development Professionals

Introduction

1-(3-Chloropropyl)-4-methoxybenzene, a key bifunctional organic molecule, serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a reactive chloropropyl chain appended to a methoxy-activated benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and applications, particularly within the realm of pharmaceutical development. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug discovery, offering both foundational knowledge and practical insights into the effective utilization of this important chemical intermediate.

Core Identification and Properties

CAS Number: 59623-12-0[1]

Molecular Formula: C₁₀H₁₃ClO

Molecular Weight: 184.66 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive table of the physical and chemical properties of this compound is provided below. It is important to note that while some data is directly reported for this compound, other values are estimated based on structurally similar compounds, such as its bromo-analog, 1-(3-bromopropyl)-4-methoxybenzene.

| Property | Value | Source/Notes |

| CAS Number | 59623-12-0 | [1] |

| Molecular Formula | C₁₀H₁₃ClO | [1] |

| Molecular Weight | 184.66 g/mol | [1] |

| Boiling Point | Estimated ~268 °C at 760 mmHg | Based on data for 1-(3-chloropropyl)-3-methoxybenzene[2][3] |

| Density | Estimated ~1.060 g/cm³ | Based on data for 1-(3-chloropropyl)-3-methoxybenzene[2][3] |

| Melting Point | Not available | |

| Solubility | Practically insoluble in water. Soluble in many common organic solvents such as ethanol, diethyl ether, and tetrahydrofuran. | [4][5] |

| SMILES | COC1=CC=C(CCCCl)C=C1 | [1] |

| InChI | InChI=1S/C10H13ClO/c1-12-10-5-2-9(3-4-8-11)6-7-10/h2,5-7H,3-4,8H2,1H3 |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the chlorination of 3-(4-methoxyphenyl)propan-1-ol using thionyl chloride. This method is favored for its high yield and the straightforward purification of the final product.

Experimental Protocol: Synthesis from 3-(4-methoxyphenyl)propan-1-ol

Objective: To synthesize this compound from 3-(4-methoxyphenyl)propan-1-ol.

Reaction Principle: The hydroxyl group of the alcohol undergoes nucleophilic substitution by a chloride ion, facilitated by thionyl chloride. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride.

Materials:

-

3-(4-methoxyphenyl)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(4-methoxyphenyl)propan-1-ol in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom attached to the chlorine and the nucleophilic character of the methoxy-activated aromatic ring.

Nucleophilic Substitution Reactions

The chloropropyl group is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups.

Caption: Common nucleophilic substitution reactions.

-

Finkelstein Reaction: Treatment with sodium iodide in acetone readily converts the chloride to the more reactive 1-(3-iodopropyl)-4-methoxybenzene, a valuable intermediate for subsequent coupling reactions.[6]

-

Cyanation: Reaction with sodium cyanide in a polar aprotic solvent like DMSO yields 4-(4-methoxyphenyl)butanenitrile. This nitrile can be further hydrolyzed to the corresponding carboxylic acid or reduced to the amine.[7][8]

-

Amination: Reaction with ammonia or primary/secondary amines leads to the formation of the corresponding substituted propylamines.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent like THF can be complex. While the formation of the Grignard reagent, (3-(4-methoxyphenyl)propyl)magnesium chloride, is possible, intramolecular reactions can also occur. Careful control of reaction conditions is crucial to favor the desired intermolecular Grignard formation.

Applications in Drug Discovery and Development

This compound and its derivatives are important precursors in the synthesis of various pharmaceutical agents. The methoxyphenyl moiety is a common structural motif in many bioactive molecules, and the propyl linker allows for the introduction of diverse pharmacophores.

-

Fedotozine Analogs: Fedotozine is a kappa-opioid receptor agonist. The 1-(3-propyl)-4-methoxybenzene core can be utilized in the synthesis of Fedotozine analogs, where modifications to the terminal functional group of the propyl chain can modulate receptor affinity and selectivity.

-

Fenofibrate Analogs: Fenofibrate is a drug used to lower cholesterol and triglycerides. The 4-methoxyphenyl group is a key component of fenofibric acid, the active metabolite. This compound can be used to synthesize analogs of fenofibrate with modified linker regions to explore structure-activity relationships.[9][10][11]

-

Scaffold for GPCR Ligands: The substituted phenylpropane scaffold is prevalent in ligands targeting G-protein coupled receptors (GPCRs). The methoxy group can influence pharmacokinetic properties, while the functionalized propyl chain can be tailored to interact with specific receptor binding pockets.[12]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), and the propyl chain protons (triplets and a multiplet, ~2.0-3.6 ppm). |

| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), aromatic carbons (in the range of 114-158 ppm), and the propyl chain carbons (~30-45 ppm).[13][14] |

| FTIR | Characteristic C-O stretching of the ether (~1250 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and alkyl chain (~2850-2960 cm⁻¹), and C-Cl stretching (~650-750 cm⁻¹).[15][16][17][18] |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak due to the ³⁷Cl isotope. |

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or dust.[22]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its dual reactivity allows for a wide range of chemical modifications, making it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

MP Biomedicals. (n.d.). Material Safety Data Sheet Section 1. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. Retrieved from the NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Cyclopropylmethyl)-4-methoxybenzene. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved from [Link]

- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.

- Google Patents. (n.d.). CN103819329A - Preparation method for 3-chloropropionylchloride.

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PMC - NIH. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

- Google Patents. (n.d.). FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE.

-

Gauth. (n.d.). anisole[1] 3 2070 Supp. Q.No. 11 Starting from CH_3ONa , how would you prepare methoxyb. Retrieved from [Link]

-

Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. Retrieved from the NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Iodopropyl)-4-methoxybenzene. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene | CAS#:623-12-1. Retrieved from [Link]

-

Chemsrc. (2025, August 22). Benzene, 1-(3-chloropropyl)-3-methoxy | CAS#:91817-84-4. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, propyl-. Retrieved from the NIST Chemistry WebBook. [Link]

-

Chemsrc. (2025, August 22). Benzene, 1-(3-chloropropyl)-3-methoxy | CAS#:91817-84-4. Retrieved from [Link]

-

SGS. (n.d.). cyanide destruction. Retrieved from [Link]

-

Filo. (2024, June 6). 1,3 -Dibromopropane was treated with sodium cyanide in dimethyl sulfoxide.... Retrieved from [Link]

Sources

- 1. 59623-12-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. 1-(3-Iodopropyl)-4-methoxybenzene 95% | CAS: 113379-13-8 | AChemBlock [achemblock.com]

- 3. Benzene, 1-(3-chloropropyl)-3-methoxy | CAS#:91817-84-4 | Chemsrc [chemsrc.com]

- 4. 1-(Cyclopropylmethyl)-4-methoxybenzene | C11H14O | CID 6422476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. 1-(3-Iodopropyl)-4-methoxybenzene | C10H13IO | CID 14040665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cssp.chemspider.com [cssp.chemspider.com]

- 8. 1,3 -Dibromopropane was treated with sodium cyanide in dimethyl sulfoxide.. [askfilo.com]

- 9. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 10. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 16. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzene, propyl- [webbook.nist.gov]

- 19. file.bldpharm.com [file.bldpharm.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. mpbio.com [mpbio.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Synthesis and Characterization of 1-(3-Chloropropyl)-4-methoxybenzene

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 1-(3-chloropropyl)-4-methoxybenzene, a key intermediate in pharmaceutical and fine chemical synthesis. We present a robust, two-step synthetic pathway commencing with the Friedel-Crafts acylation of anisole, followed by a Clemmensen reduction. This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanisms, detailed experimental protocols, and rigorous characterization methodologies. Emphasis is placed on the causal reasoning behind procedural choices to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No: 59623-12-0) is a valuable bifunctional molecule.[1] Its structure, featuring a methoxy-activated aromatic ring and a reactive chloropropyl side chain, makes it an important building block for introducing the 4-methoxyphenylpropyl moiety into more complex molecular architectures. This guide details a classic and reliable synthetic approach that is well-suited for laboratory-scale preparation.

The chosen synthetic strategy involves two cornerstone reactions of organic chemistry:

-

Friedel-Crafts Acylation: To form the carbon skeleton by creating a new carbon-carbon bond on the aromatic ring.

-

Clemmensen Reduction: To selectively reduce the resulting ketone to a methylene group without affecting the aromatic ring or the chloroalkane function.[2]

This sequence is particularly advantageous as it circumvents the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations.[3]

Synthesis Methodology: A Two-Step Approach

The overall transformation from anisole to this compound is depicted below:

Caption: Overall synthetic workflow from anisole to the target compound.

Step 1: Friedel-Crafts Acylation of Anisole

The first step involves the electrophilic aromatic substitution of anisole with 3-chloropropionyl chloride using aluminum chloride as a Lewis acid catalyst.

2.1.1 Principle and Mechanism The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride, making it a superior leaving group.[4] The subsequent departure of the [AlCl₄]⁻ group generates the acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion.[5] The methoxy group (-OCH₃) is an ortho-, para-directing activator, but due to steric hindrance, the acylation occurs predominantly at the para position.[4] A final deprotonation step restores aromaticity and regenerates the AlCl₃ catalyst, although in practice, more than a stoichiometric amount is used because the product ketone complexes with AlCl₃.[4]

2.1.2 Experimental Protocol Safety Note: This procedure involves corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood using dry glassware and appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

-

Reaction Setup: Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (AlCl₃, 14.7 g, 0.11 mol, 1.1 equiv.) and 50 mL of anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C in an ice-water bath.[8]

-

Addition of Reactants: Prepare a solution of anisole (10.8 g, 0.10 mol) and 3-chloropropionyl chloride (12.7 g, 0.10 mol) in 25 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to control it.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., with a 4:1 hexane:ethyl acetate eluent).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.[7] This procedure quenches the reaction and decomposes the aluminum chloride-ketone complex.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate (NaHCO₃) solution, and finally with 50 mL of brine (saturated NaCl solution).[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ketone intermediate, 3-chloro-1-(4-methoxyphenyl)propan-1-one.

Step 2: Clemmensen Reduction of the Ketone Intermediate

The Clemmensen reduction is a classic method for deoxygenating ketones to their corresponding alkanes under strongly acidic conditions, making it ideal for acid-stable compounds.[2]

2.2.1 Principle and Rationale This reduction converts the aryl-alkyl ketone from Step 1 into an alkylbenzene.[9] The reaction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. While the precise mechanism is complex and thought to occur on the surface of the zinc, it effectively reduces the carbonyl group to a methylene (CH₂) group.[2][3] This method is preferred over alternatives like the Wolff-Kishner reduction, which uses basic conditions that could lead to side reactions with the alkyl chloride functionality.

2.2.2 Experimental Protocol Safety Note: This reaction involves concentrated acid and should be performed in a fume hood.

-

Preparation of Zinc Amalgam: In a flask, add granulated zinc (20 g, 0.3 mol) and a solution of mercury(II) chloride (2.0 g) in 30 mL of water. Swirl for 5-10 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: To a round-bottom flask containing the zinc amalgam, add 50 mL of water, 40 mL of concentrated HCl, and the crude 3-chloro-1-(4-methoxyphenyl)propan-1-one (approx. 0.10 mol) from Step 1.

-

Reduction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. If the reaction slows, an additional 10 mL of concentrated HCl can be added.

-

Work-up: After cooling to room temperature, decant the aqueous layer. Wash the remaining zinc with two 50 mL portions of diethyl ether.

-

Extraction and Purification: Combine the ether washings with the product and transfer to a separatory funnel. Wash with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

-

Final Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Caption: Logical workflow for the spectroscopic characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Signal | Assignment and Rationale |

| ¹H NMR | δ ~ 7.10 ppm (d, 2H) | Aromatic protons ortho to the alkyl chain (AA'BB' system). |

| δ ~ 6.85 ppm (d, 2H) | Aromatic protons ortho to the methoxy group (AA'BB' system). | |

| δ ~ 3.79 ppm (s, 3H) | Protons of the methoxy (-OCH₃) group.[11] | |

| δ ~ 3.55 ppm (t, 2H) | Methylene protons adjacent to chlorine (-CH₂-Cl), deshielded by the electronegative Cl. | |

| δ ~ 2.75 ppm (t, 2H) | Benzylic methylene protons (-Ar-CH₂-), adjacent to the aromatic ring. | |

| δ ~ 2.05 ppm (quint, 2H) | Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-), split by adjacent CH₂ groups. | |

| ¹³C NMR | δ ~ 158.0 ppm | Aromatic carbon attached to the methoxy group (C-O). |

| δ ~ 133.5 ppm | Quaternary aromatic carbon attached to the propyl chain. | |

| δ ~ 129.5 ppm | Aromatic CH carbons ortho to the alkyl chain. | |

| δ ~ 114.0 ppm | Aromatic CH carbons ortho to the methoxy group. | |

| δ ~ 55.2 ppm | Carbon of the methoxy (-OCH₃) group.[11] | |

| δ ~ 44.8 ppm | Carbon attached to chlorine (-CH₂-Cl). | |

| δ ~ 33.5 ppm | Middle carbon of the propyl chain. | |

| δ ~ 31.0 ppm | Benzylic carbon (-Ar-CH₂-). | |

| IR (cm⁻¹) | ~ 2950-2850 | C-H stretching (aliphatic). |

| ~ 1610, 1510 | C=C stretching (aromatic ring). | |

| ~ 1245 | C-O stretching (aryl ether). | |

| ~ 750-650 | C-Cl stretching. | |

| Mass Spec. | m/z = 184/186 | Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. |

| m/z = 121 | Fragment corresponding to the loss of the chloropropyl chain (tropylium ion derivative). |

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of this compound. By employing a Friedel-Crafts acylation followed by a Clemmensen reduction, the target molecule can be obtained in good yield. The detailed protocols and characterization data provided herein serve as a robust resource for researchers, enabling the consistent and verifiable production of this important chemical intermediate. Adherence to the described safety precautions and analytical methods is paramount for successful and safe execution.

References

-

A Discovery-Based Friedel-Crafts Acylation Experiment. University of Michigan. 6

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. 12

-

Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. Benchchem. 7

-

Friedel-Crafts Acylation. University of Wisconsin-Madison. 13

-

Friedel-Crafts Acylation of Anisole. New York University. 5

-

Clemmensen Reduction. University of California, Davis. 9

-

Clemmensen reduction. Wikipedia. Link

-

General Synthesis Information. The Royal Society of Chemistry. 14

-

Friedel–Crafts Acylation. Sigma-Aldrich. Link

-

Friedel-Crafts Alkylation. Beyond Benign. 15

-

The Friedel–Crafts acylation of anisole to synthesise 1. ResearchGate. Link

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Link

-

This compound. BLDpharm. Link

-

Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Link

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Link

-

Clemmensen Reduction. Professor Dave Explains (YouTube). Link

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental). Human Metabolome Database. Link

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. Link

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. Link

-

Clemmensen Reduction. Chemistry Stack Exchange. Link

-

This compound. Ambeed. Link

-

1-(3-Bromopropyl)-4-methoxybenzene. ChemScene. Link

-

Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Organic Syntheses. Link

-

1-(3-Bromopropyl)-4-methoxybenzene 97%. Sigma-Aldrich. Link

-

Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents. Link

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride. Sigma-Aldrich. Link

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Link

-

1-(3-Bromopropyl)-4-methoxybenzene 97%. Sigma-Aldrich. Link

Sources

- 1. 59623-12-0|this compound|BLD Pharm [bldpharm.com]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. rsc.org [rsc.org]

- 15. beyondbenign.org [beyondbenign.org]

Spectroscopic Profile of 1-(3-Chloropropyl)-4-methoxybenzene: A Technical Guide

Introduction

1-(3-Chloropropyl)-4-methoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its chemical structure, featuring a substituted benzene ring and a reactive chloropropyl chain, makes it a versatile building block. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and monitoring its reactions. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms in this compound are numbered as shown in the following diagram.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3, H-5 | 6.85 | Doublet (d) | 2H |

| H-2, H-6 | 7.12 | Doublet (d) | 2H |

| H-9 (Ar-CH₂) | 2.65 | Triplet (t) | 2H |

| H-10 (-CH₂-) | 2.05 | Quintet (quin) | 2H |

| H-11 (-CH₂-Cl) | 3.55 | Triplet (t) | 2H |

| H-8 (-OCH₃) | 3.79 | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.8-7.2 ppm): The para-substituted benzene ring gives rise to two distinct signals, appearing as doublets. The protons ortho to the electron-donating methoxy group (H-3 and H-5) are shielded and thus resonate at a higher field (around 6.85 ppm) compared to the protons meta to the methoxy group (H-2 and H-6) at around 7.12 ppm. This is a classic AA'BB' spin system often observed in 1,4-disubstituted benzene rings.

-

Aliphatic Chain (2.0-3.6 ppm): The propyl chain exhibits three distinct signals. The benzylic protons (H-9) are deshielded by the aromatic ring and appear as a triplet around 2.65 ppm due to coupling with the adjacent methylene protons (H-10). The protons on the central carbon of the propyl chain (H-10) are expected to appear as a quintet (or a multiplet) around 2.05 ppm, being coupled to both neighboring methylene groups. The terminal methylene protons (H-11) are significantly deshielded by the electronegative chlorine atom, resulting in a downfield shift to around 3.55 ppm, appearing as a triplet due to coupling with H-10.

-

Methoxy Group (3.8 ppm): The three equivalent protons of the methoxy group (H-8) are in a distinct chemical environment and do not couple with other protons, thus appearing as a sharp singlet at approximately 3.79 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR data for this compound is presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C-O) | 158.1 |

| C-2, C-6 | 129.8 |

| C-3, C-5 | 113.9 |

| C-4 (C-C) | 133.5 |

| C-9 (Ar-CH₂) | 31.5 |

| C-10 (-CH₂-) | 33.8 |

| C-11 (-CH₂-Cl) | 44.9 |

| C-8 (-OCH₃) | 55.2 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (113-159 ppm): The spectrum is expected to show four signals for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the oxygen of the methoxy group (C-1) is the most deshielded, appearing around 158.1 ppm. The carbon atom bearing the propyl group (C-4) is predicted around 133.5 ppm. The carbons ortho to the methoxy group (C-3 and C-5) are shielded and resonate at a higher field (around 113.9 ppm), while the carbons meta to the methoxy group (C-2 and C-6) appear at approximately 129.8 ppm.

-

Aliphatic Carbons (31-45 ppm): The three aliphatic carbons of the propyl chain are well-resolved. The benzylic carbon (C-9) is expected around 31.5 ppm. The central carbon (C-10) should appear in a similar region, around 33.8 ppm. The carbon atom bonded to the chlorine (C-11) is significantly deshielded and is predicted to be the most downfield of the aliphatic carbons, at approximately 44.9 ppm.

-

Methoxy Carbon (55.2 ppm): The carbon of the methoxy group (C-8) gives a characteristic signal at around 55.2 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=C stretch (aromatic) | 1610, 1510 |

| C-O stretch (aryl ether) | 1250 (asymmetric), 1040 (symmetric) |

| C-Cl stretch | 750-650 |

| Out-of-plane C-H bend (p-subst.) | 830 |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the propyl and methoxy groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: The presence of the benzene ring will be confirmed by sharp absorption bands around 1610 cm⁻¹ and 1510 cm⁻¹.

-

C-O Stretching: The strong, characteristic C-O stretching of the aryl ether linkage is expected to produce two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

-

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 750 and 650 cm⁻¹, will indicate the presence of the C-Cl bond.

-

Aromatic Substitution Pattern: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The expected key fragments for this compound in an electron ionization (EI) mass spectrum are detailed below.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 184/186 | [M]⁺ (Molecular ion) |

| 121 | [M - C₃H₆Cl]⁺ (Benzylic cation) |

| 149/151 | [M - Cl]⁺ |

| 107 | [C₇H₇O]⁺ (Tropylium-like ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of one chlorine atom.

A plausible fragmentation pathway is illustrated below:

Caption: Proposed fragmentation pathway for this compound.

The most prominent fragmentation is likely the loss of the chloropropyl radical to form the stable benzylic cation at m/z 121, which is often the base peak. Another significant fragmentation could be the loss of a chlorine radical to give a fragment at m/z 149. Further fragmentation of the m/z 121 ion can lead to the formation of a tropylium-like ion at m/z 107.

Experimental Protocols

The following are standard, self-validating protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse width, a relaxation delay of 1 second, and 16 scans is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay (2 seconds) are generally required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 scans are generally adequate.

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

A Technical Guide to the Solubility of 1-(3-Chloropropyl)-4-methoxybenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(3-Chloropropyl)-4-methoxybenzene is a substituted aromatic compound featuring a methoxy-activated benzene ring and a reactive chloropropyl side chain. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the 4-methoxyphenylpropyl moiety in the development of more complex molecules, including potential pharmaceutical agents. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use.

Solubility data governs critical process parameters, including the choice of reaction media, strategies for product purification via crystallization, and the development of stable formulations. Poor solubility can lead to challenges in handling, unpredictable reaction kinetics, and difficulties in achieving desired purity levels.[1] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a selection of recommended solvents for screening, and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.

Physicochemical Profile of this compound

To predict and understand the solubility of a compound, one must first analyze its molecular structure and inherent physicochemical properties. The molecule consists of two distinct regions: a polar anisole (methoxybenzene) head and a more non-polar 3-chloropropyl tail. This amphiphilic nature suggests it will not have extreme solubility in either very polar or very non-polar solvents, but rather will exhibit nuanced behavior across a spectrum of organic media.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 59623-12-0 | [2] |

| Molecular Formula | C₁₀H₁₃ClO | Calculated |

| Molecular Weight | 184.66 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid (Expected) | Inferred |

| Predicted Polarity | Moderately Polar | Structural Analysis |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3][4]

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents have strong dipole-dipole interactions and hydrogen bonding capabilities. They will interact favorably with the polar ether linkage and the aromatic ring of this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents are characterized by weak van der Waals forces. They will interact primarily with the non-polar chloropropyl alkyl chain and the carbon backbone of the benzene ring.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents have significant dipole moments but lack hydrogen bond-donating capabilities. They offer a middle ground, capable of interacting with both the polar and non-polar regions of the molecule.

Given its structure, this compound is expected to exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in highly non-polar solvents like hexane may be limited due to the polarity of the methoxy group, while its solubility in highly polar solvents like water will be negligible. Temperature is also a key factor; for most solid organic compounds, solubility increases with temperature.[3][5]

Recommended Solvents for Solubility Screening

A systematic approach to solubility screening involves testing the compound in a range of solvents covering the full polarity spectrum. The following solvents are recommended as a starting point for characterizing this compound.

Table 2: Selected Organic Solvents for Screening

| Solvent | Class | Polarity Index | Boiling Point (°C) | Rationale |

| Hexane | Non-Polar | 0.1 | 69 | Represents the low-polarity extreme for assessing baseline alkyl chain solubility. |

| Toluene | Non-Polar (Aromatic) | 2.4 | 111 | Assesses solubility in an aromatic, non-polar system, which can interact favorably with the benzene ring. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | A common, weakly polar solvent effective for many organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | 77 | A moderately polar ester, often an excellent solvent for crystallization. |

| Acetone | Polar Aprotic | 5.1 | 56 | A highly versatile and polar aprotic solvent. |

| Isopropanol (IPA) | Polar Protic | 3.9 | 82 | A common, moderately polar alcohol. |

| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | A highly polar alcohol, useful for assessing hydrogen bonding interactions. |

| Methanol (MeOH) | Polar Protic | 5.1 | 65 | Represents the high-polarity extreme for common organic solvents. |

Solvent data sourced from publicly available chemical data compilations.[6]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][5] It involves agitating an excess amount of the solid solute with the solvent for a sufficient duration to allow the system to reach equilibrium.[5][8] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured analytically.

Principle

The method is designed to measure the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature. By ensuring an excess of the solid phase is present and allowing sufficient time for equilibration, the measurement reflects a true thermodynamic property of the system, which is essential for reproducible process development.[7][9]

Health and Safety Precautions

Prior to beginning any experimental work, the Safety Data Sheet (SDS) for this compound and all solvents must be reviewed. Handle all chemicals inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[10]

Materials and Equipment

-

This compound (solid or liquid form)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to at least three separate vials for each solvent to be tested.

-

Scientist's Note (Rationale): Using an "excess" amount is critical to ensure that the solution becomes saturated. A good starting point is to add approximately 10-20 mg of solute to 1 mL of solvent. Running experiments in triplicate provides statistical confidence in the final result.[9]

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm). Allow the vials to shake for 24 to 48 hours.

-

Phase Separation: After the equilibration period, remove the vials and let them stand to allow undissolved solids to settle. To ensure complete removal of particulate matter, two methods are recommended:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Scientist's Note (Rationale): This is the most critical step for accuracy. Any transfer of undissolved solid will lead to a gross overestimation of solubility. Filtration is generally preferred for its reliability.

-

-

Sample Preparation for Analysis: Immediately dilute an aliquot of the clear, saturated filtrate with fresh solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary.

-

Scientist's Note (Rationale): Saturated solutions are often too concentrated for direct analytical measurement. Accurate, quantitative dilution is necessary to bring the sample into the working range of the calibration curve.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Quantification of Solute Concentration

The choice of analytical technique depends on the solute's properties. For an aromatic compound like this compound, HPLC-UV is the preferred method due to its high sensitivity and specificity.

-

Method:

-

Prepare a series of standard solutions of the compound in the test solvent with known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., UV absorbance at a specific wavelength) versus concentration.

-

Analyze the diluted filtrate samples.

-

Determine the concentration of the diluted sample using the calibration curve's regression equation.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Data Analysis and Reporting

The final solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The temperature at which the measurement was performed must always be reported. The final value should be the average of the triplicate measurements, with the standard deviation reported to indicate the precision of the result.

Data Interpretation and Application

The quantitative data generated from these experiments provides an invaluable roadmap for process development:

-

High Solubility Solvents (>50 mg/mL): These are excellent candidates for reaction media, allowing for concentrated reaction conditions. They are also useful for stock solution preparation.

-

Moderate Solubility Solvents (10-50 mg/mL): These solvents are often ideal for purification by crystallization. A good crystallization solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

-

Low Solubility Solvents (<10 mg/mL): These can be used as anti-solvents to induce precipitation or as washing agents to remove highly soluble impurities from a solid product.

Conclusion

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. 1-Chloro-4-(3-chloropropyl)benzene. [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). [Link]

-

PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene. [Link]

-

Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 59623-12-0|this compound|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. scielo.br [scielo.br]

- 6. Properties of Solvents Used in Organic Chemistry [murov.info]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Reactivity Profile of the Chloropropyl Group in 1-(3-Chloropropyl)-4-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chloropropyl group in 1-(3-chloropropyl)-4-methoxybenzene. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. The guide will delve into the primary reaction pathways of the chloropropyl moiety, including nucleophilic substitution and elimination reactions. Emphasis is placed on the mechanistic underpinnings of these transformations, the influence of reaction conditions, and the strategic application of this reagent in synthetic chemistry. Detailed experimental protocols and characterization data are provided to support the theoretical discussion, offering researchers and drug development professionals a practical resource for utilizing this valuable building block.

Introduction: The Significance of this compound

This compound, also known as 4-(3-chloropropyl)anisole, is a key bifunctional organic molecule.[1] Its structure comprises a 4-methoxyphenyl (anisole) group and a reactive 3-chloropropyl chain. This unique combination of an electron-rich aromatic ring and a primary alkyl halide makes it a valuable precursor in a multitude of synthetic transformations. The methoxy group activates the benzene ring towards electrophilic aromatic substitution, while the chloropropyl group provides a reactive handle for nucleophilic attack and other modifications. Its utility is exemplified by its role as an intermediate in the synthesis of various pharmaceutical agents, including the antidepressant radafaxine.[2]

This guide will focus specifically on the reactivity of the chloropropyl group, exploring how its behavior is influenced by the electronic effects of the methoxybenzene ring and how it can be strategically manipulated to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step sequence starting from anisole: Friedel-Crafts acylation followed by reduction.

Step 1: Friedel-Crafts Acylation of Anisole

The synthesis commences with the Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4] The methoxy group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product, 1-(4-methoxyphenyl)-3-chloropropan-1-one, due to steric hindrance at the ortho positions.[5][6]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring.[4]

Caption: General workflow for an Sₙ2 reaction.

One of the classic applications of Sₙ2 reactions is the Williamson ether synthesis. [7][8]this compound can react with alkoxides or phenoxides to form ethers. For example, reaction with sodium ethoxide in ethanol will yield 1-(3-ethoxypropyl)-4-methoxybenzene. This reaction is highly efficient for primary alkyl halides. [9] Experimental Protocol: Williamson Ether Synthesis

| Step | Procedure | Reagents & Conditions |

| 1 | Alkoxide Formation: Dissolve sodium metal in an excess of the desired alcohol (e.g., ethanol) under an inert atmosphere to generate the sodium alkoxide. | Sodium, Ethanol |

| 2 | Substitution: Add this compound to the alkoxide solution and heat the mixture to reflux for several hours. [10] | This compound, Sodium Ethoxide, Ethanol |

| 3 | Work-up & Purification: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting ether by distillation or chromatography. | Water, Diethyl Ether, Anhydrous Na₂SO₄ |

Reaction with ammonia or primary/secondary amines provides a straightforward route to the corresponding primary, secondary, or tertiary amines. To avoid over-alkylation, it is often advantageous to use a large excess of the amine or to employ alternative methods like the Gabriel synthesis or the use of sodium azide followed by reduction.

A variety of other nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized products.

| Nucleophile | Product Functional Group |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

| Thiolate (RS⁻) | Thioether (Sulfide) |

| Iodide (I⁻) | Alkyl Iodide (Finkelstein reaction) |

| Carboxylate (RCOO⁻) | Ester |

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-methoxy-4-(prop-2-en-1-yl)benzene. [11][12]The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon at the same time the leaving group departs. [13] Competition between Sₙ2 and E2

For primary alkyl halides like this compound, Sₙ2 reactions are generally favored over E2 reactions. [14]To promote elimination, a strong, bulky base such as potassium tert-butoxide (t-BuOK) is typically used. The steric bulk of the base hinders its ability to act as a nucleophile, thereby favoring its role as a base in abstracting a proton. [14] E2 Reaction Mechanism

Caption: The concerted E2 elimination mechanism.

Grignard Reagent Formation and Subsequent Reactions

The chloropropyl group can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. [15]The formation of the Grignard reagent, 3-(4-methoxyphenyl)propylmagnesium chloride, transforms the electrophilic carbon of the C-Cl bond into a highly nucleophilic carbanion. [16]This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. [15] Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

| Step | Procedure | Reagents & Conditions |

| 1 | Grignard Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine (as an activator). Add a solution of this compound in anhydrous THF or diethyl ether dropwise to initiate the reaction. Reflux until the magnesium is consumed. [17] | Magnesium Turnings, Iodine, this compound, Anhydrous THF |

| 2 | Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C and add a solution of the desired aldehyde (e.g., benzaldehyde) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. | Benzaldehyde, Anhydrous THF |

| 3 | Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer, dry, and concentrate. Purify the resulting alcohol by chromatography. | Saturated aq. NH₄Cl, Diethyl Ether, Anhydrous Na₂SO₄ |

Palladium-Catalyzed Cross-Coupling Reactions

While less common for alkyl halides compared to aryl or vinyl halides, this compound can potentially participate in certain palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, particularly with more reactive catalyst systems. [18][19]These reactions would involve the formation of a new carbon-carbon bond at the site of the chlorine atom. However, Sₙ2 side reactions can be competitive.

-

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base. [19][20]* Sonogashira Coupling: Reaction with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. [18][21][22]

Influence of the Methoxybenzene Moiety

The 4-methoxybenzene group primarily exerts an electronic influence on the reactivity of the chloropropyl chain through inductive and resonance effects. The methoxy group is electron-donating by resonance but electron-withdrawing by induction. Overall, it has a net electron-donating effect on the aromatic ring. While this effect is attenuated by the propyl chain, it can have a subtle impact on the reactivity of the C-Cl bond. For instance, it may slightly decrease the electrophilicity of the carbon atom attached to the chlorine compared to an unsubstituted propyl chloride. However, for practical synthetic purposes, the reactivity of the chloropropyl group is dominated by its primary alkyl halide character.

The aromatic ring itself does not directly participate in the substitution or elimination reactions at the propyl chain, but it can be a site for other transformations if desired, such as electrophilic aromatic substitution, provided the conditions are compatible with the chloropropyl group. [23][24][25]

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. The reactivity of its chloropropyl group is primarily governed by the principles of Sₙ2 and E2 reactions characteristic of primary alkyl halides. By carefully selecting the appropriate nucleophile, base, and reaction conditions, chemists can selectively engage this functional group in a wide range of transformations to construct more complex molecules. The ability to form ethers, amines, nitriles, and new carbon-carbon bonds through Grignard and cross-coupling reactions highlights the synthetic power of this reagent. This guide has provided a detailed overview of its reactivity profile, supported by mechanistic insights and practical experimental protocols, to aid researchers in leveraging the full potential of this compound in their synthetic endeavors.

References

- Williamson Ether Synthesis. (n.d.). Google Arts & Culture.

- Grignard Reaction. (n.d.). University of Missouri–St. Louis.

- 1-(3-Bromopropyl)-4-methoxybenzene. (n.d.). Smolecule.

- Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.

- Williamson Ether Synthesis. (n.d.). Pace University.

-

Williamson ether synthesis. (2024, November 25). In Wikipedia. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Sonogashira coupling. (2024, October 26). In Wikipedia. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

- Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.

-

Suzuki reaction. (2024, November 21). In Wikipedia. Retrieved from [Link]

- Nucleophilic Substitution Reactions of 1-(1-chloroethyl)-4-methoxybenzene. (n.d.). BenchChem.

-

OChem Prep. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

- This compound. (n.d.). BLDpharm.

-

OChem Prep. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

-

Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). Komali Mam. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nucleophilic Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

-

Elimination Reactions: an Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one. (n.d.). PubChem.

-

Chem Help ASAP. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). Accounts of Chemical Research.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU Scholars.

-

Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

-

Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

- Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent. (2008). Google Patents.

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]

-

Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Advanced Organic Module | English | Green Chemistry. (n.d.). University of Scranton. Retrieved from [Link]

- Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. (n.d.). University of Leeds.

- Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). (n.d.). Organic Syntheses.

-

Radafaxine. (n.d.). PubChem. Retrieved from [Link]

- A Review on Tricyclic Antidepressants Synthesis Methods. (2024). International Journal of New Chemistry.

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (2016). Google Patents.

Sources

- 1. 59623-12-0|this compound|BLD Pharm [bldpharm.com]

- 2. Radafaxine | C13H18ClNO2 | CID 9795056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. youtube.com [youtube.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. homework.study.com [homework.study.com]

- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. Elimination Reactions: an Introduction [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.alfredstate.edu [web.alfredstate.edu]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Advanced Organic Module | English | Green Chemistry [scranton.edu]

An In-depth Technical Guide: The Role of the Methoxy Group in the Reactivity of 1-(3-Chloropropyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloropropyl)-4-methoxybenzene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for more complex chemical entities. Its reactivity is dictated by the interplay of a nucleophilic aromatic ring and an electrophilic alkyl halide side chain. Central to modulating this reactivity is the methoxy group (-OCH₃) positioned para to the chloropropyl substituent. This guide provides a comprehensive analysis of the electronic and steric effects of the methoxy group, elucidating its profound influence on the molecule's behavior in various chemical transformations. We will delve into the mechanistic underpinnings of how this substituent activates the benzene ring towards electrophilic substitution while also subtly influencing the reactivity of the chloropropyl side chain. This document is intended to be a definitive resource for chemists seeking to understand and strategically exploit the unique chemical properties of this compound in research and development.

Introduction: The Duality of Reactivity in this compound

This compound, also known as 4-(3-chloropropyl)anisole, possesses two key reactive sites: the aromatic ring and the terminal chlorine atom of the propyl side chain. The methoxy group, a deceptively simple substituent, orchestrates the electronic landscape of the entire molecule, thereby governing its chemical behavior. Understanding the nuanced role of the methoxy group is paramount for predicting reaction outcomes and designing efficient synthetic routes.

This guide will dissect the influence of the methoxy group from fundamental principles, exploring its dual electronic nature—inductive withdrawal and resonance donation—and how these competing effects manifest in different reaction contexts. We will examine its impact on electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions at the side chain, supported by mechanistic insights and practical examples.

The Electronic Character of the Methoxy Group: A Tale of Two Effects

The reactivity of an aromatic compound is profoundly influenced by the electronic properties of its substituents. The methoxy group is a classic example of a substituent that exerts two opposing electronic effects on the benzene ring:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[1][2] This effect is distance-dependent and deactivates the ring to some extent.

-

Resonance Effect (+R or +M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1][3] This donation of electron density through resonance increases the nucleophilicity of the ring, particularly at the ortho and para positions.[3][4]

Crucially, for the methoxy group, the resonance effect is significantly stronger and outweighs the inductive effect.[1][5] This net electron-donating character is what defines the methoxy group as a powerful activating group in electrophilic aromatic substitution.[3][6]

Diagram: Electronic Effects of the Methoxy Group

Caption: The methoxy group exerts both an inductive withdrawing and a dominant resonance donating effect on the aromatic ring.

Influence on Electrophilic Aromatic Substitution (EAS)

The net electron-donating nature of the methoxy group has a dramatic impact on the susceptibility of the benzene ring to attack by electrophiles.

Ring Activation and Rate Enhancement

The methoxy group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[7][8][9] By donating electron density into the ring via resonance, it makes the aromatic system more nucleophilic and thus more reactive towards electrophiles.[3][6] For instance, the nitration of anisole (methoxybenzene) is approximately 10,000 times faster than the nitration of benzene, a testament to the potent activating effect of the methoxy group.[6][7]

Ortho, Para-Directing Influence

The resonance delocalization of the oxygen's lone pairs does not increase electron density uniformly around the ring. Instead, it preferentially enriches the ortho and para positions, as illustrated by the resonance structures of anisole.

Diagram: Resonance Structures of Anisole

Caption: Resonance in anisole showing increased electron density at the ortho and para positions.

This increased electron density at the ortho and para positions makes them the primary sites of electrophilic attack.[5][10] Consequently, the methoxy group is classified as an ortho, para-director.[4][5]

Furthermore, the methoxy group can stabilize the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at the ortho and para positions through resonance. This stabilization lowers the activation energy for the formation of these intermediates, further favoring ortho and para substitution.[3][11]

Steric Considerations

While electronically both ortho and para positions are activated, the steric bulk of the methoxy group can influence the ratio of ortho to para products.[5] In many cases, the para product is favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the methoxy group.[3]

Influence on Side-Chain Reactivity

The methoxy group's electronic influence extends, albeit to a lesser degree, to the chloropropyl side chain. This influence is primarily transmitted through the aromatic ring and can affect the rates of nucleophilic substitution reactions at the benzylic and propyl positions.

Nucleophilic Substitution at the Propyl Chain

The primary chlorine atom at the end of the three-carbon chain is susceptible to nucleophilic substitution (Sₙ2) reactions. The electronic effect of the para-methoxy group on this reaction is generally modest. While the methoxy group increases the overall electron density of the molecule, its direct impact on the C-Cl bond polarity at the end of a three-carbon linker is minimal.

However, the methoxy group can play a more significant role in reactions that involve the formation of cationic intermediates or transition states that are in conjugation with the aromatic ring. For instance, in elimination reactions (E1 or E2) of the chloropropyl group, the electron-donating nature of the methoxy group could stabilize any developing positive charge on the benzene ring, potentially influencing the reaction pathway and rate.

Benzylic Position Reactivity (Hypothetical Considerations)

While the chlorine in this compound is not at the benzylic position (the carbon directly attached to the aromatic ring), it is instructive to consider the methoxy group's effect on benzylic reactivity. The benzylic position is known to be activated towards various reactions, including oxidation and substitution, due to the ability of the benzene ring to stabilize intermediates.[12][13][14] An electron-donating group like methoxy would further enhance this stabilization, making benzylic positions in related compounds even more reactive.[15]

Experimental Protocols and Considerations

The predictable directing effect of the methoxy group makes this compound a valuable starting material for the synthesis of multi-substituted aromatic compounds.

Protocol: Electrophilic Nitration

This protocol illustrates the regioselective introduction of a nitro group onto the aromatic ring, guided by the methoxy substituent.

Objective: To synthesize 1-(3-chloropropyl)-2-nitro-4-methoxybenzene and 1-(3-chloropropyl)-4-methoxy-2-nitrobenzene.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of this compound in dichloromethane.

-

While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to separate the ortho and para isomers.

Expected Outcome: The major product will be the result of nitration at the position ortho to the methoxy group (and meta to the chloropropyl group), as the methoxy group is the more powerful directing group.[16]

Diagram: Experimental Workflow for Nitration

Caption: Step-by-step workflow for the electrophilic nitration of this compound.

Quantitative Analysis: The Hammett Equation

The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[17] The equation is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

-

ρ (rho) is the reaction constant, which depends on the type of reaction.

The methoxy group has a negative Hammett sigma value (σ) when in the para position (σₚ ≈ -0.27), indicating its electron-donating character through resonance.[18][19] In contrast, its sigma value is positive when in the meta position (σₘ ≈ +0.12), where the resonance effect is not operative, and the electron-withdrawing inductive effect dominates.[18][20] These values quantitatively confirm the dual electronic nature of the methoxy group and its position-dependent influence on reactivity.[1][21]

Table: Hammett Sigma (σ) Constants for the Methoxy Group

| Position | σ Value | Dominant Electronic Effect | Implication for Reactivity |

| Para | -0.27 | +R (Resonance Donating) | Accelerates reactions stabilized by electron donation. |

| Meta | +0.12 | -I (Inductive Withdrawing) | Decelerates reactions stabilized by electron donation. |

Applications in Drug Development and Synthesis